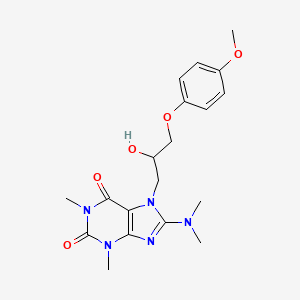

![molecular formula C7H10O2 B2659774 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] CAS No. 2416229-32-6](/img/structure/B2659774.png)

3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,1’-cyclobutane] is a chemical compound with the molecular formula C7H10O2 . It is an isomer, which means it has the same molecular formula as other compounds but a different structural arrangement .

Molecular Structure Analysis

The InChI string for Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,1’-cyclobutane] isInChI=1S/C7H10O2/c1-2-7(3-1)6-5(9-6)4-8-7/h5-6H,1-4H2 . The Canonical Smiles representation is C1CC2(C1)C3C(O3)CO2 .

Scientific Research Applications

Mechanistic Insights and Synthetic Routes

Competitive Atom Shifts and Conformations : Rosenberg, Schrievers, and Brinker (2016) discussed competitive 1,2-C atom shifts in strained carbene, highlighting the significance of ring-puckered conformers in determining product selectivity in synthetic processes. This work provides insights into the mechanistic pathways of transformations involving spirocyclic compounds (Rosenberg, Schrievers, & Brinker, 2016).

[3 + 2]-Cycloaddition for Oxindoles Synthesis : Filatov et al. (2017) achieved the synthesis of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles via a one-pot three-component reaction, showcasing the versatility of spirocyclic frameworks in synthesizing functionalized molecules with potential biological activities (Filatov et al., 2017).

Applications in Material Science

- Toughening of Polylactide : Jing and Hillmyer (2008) demonstrated the use of a spirocyclic lactide derivative for toughening polylactide, indicating the potential of spirocyclic compounds in enhancing the mechanical properties of biodegradable polymers (Jing & Hillmyer, 2008).

Novel Structural Motifs

- Spirocyclic Diketopiperazine Enantiomers : Zhong et al. (2018) isolated spirocyclic diketopiperazine enantiomers from marine-derived fungus Eurotium sp., highlighting the discovery of novel spirocyclic motifs with potential biological activities (Zhong et al., 2018).

Exploration of Antitumor Potential

- Antitumor Agent Exploration : Knyazev et al. (2021) explored the antitumor potential of spiro[3-azabicyclo[3.1.0]hexane]oxindoles, assessing their cytotoxicity and effects on cell motility, which could inform future antitumor strategies (Knyazev et al., 2021).

Safety and Hazards

Properties

IUPAC Name |

spiro[3,6-dioxabicyclo[3.1.0]hexane-2,1'-cyclobutane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-7(3-1)6-5(9-6)4-8-7/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSYOBMEHBVLET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C3C(O3)CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

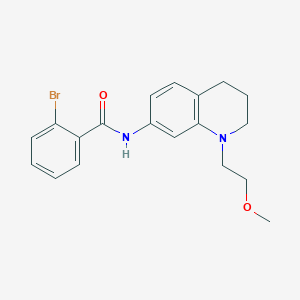

![1-(2,6-dimethoxyphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2659693.png)

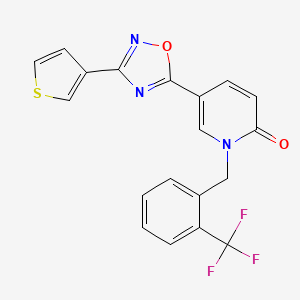

![2-[Benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2659697.png)

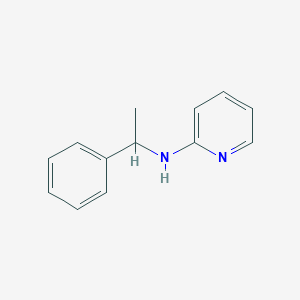

![6-[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2659698.png)

![sodium 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate](/img/structure/B2659699.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2659702.png)

![[2-[[3-Ethoxycarbonyl-4-(furan-2-yl)thiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2659708.png)

![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2659709.png)

![5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2659710.png)

![1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2659712.png)